5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid
Description
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid is a synthetic organic compound characterized by its unique structure, which includes an ethoxycarbonyl group, a fluorine atom, a methyl group, and a sulfonic acid group attached to a pyrrole ring
Properties
Molecular Formula |
C8H10FNO5S |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
5-ethoxycarbonyl-4-fluoro-1-methylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C8H10FNO5S/c1-3-15-8(11)7-6(9)5(4-10(7)2)16(12,13)14/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
KBRBQFMCBXAAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)S(=O)(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Ethoxycarbonyl Group Addition: The ethoxycarbonyl group is typically introduced through esterification reactions using ethyl chloroformate.
Sulfonation: The sulfonic acid group is added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate esters or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce sulfonyl derivatives.
Scientific Research Applications
5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the fluorine atom can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.
4-Fluoro-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the ethoxycarbonyl group.
5-(Ethoxycarbonyl)-1-methyl-1H-pyrrole-3-sulfonic acid: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine atom and the ethoxycarbonyl group in 5-(Ethoxycarbonyl)-4-fluoro-1-methyl-1H-pyrrole-3-sulfonic acid makes it unique compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
